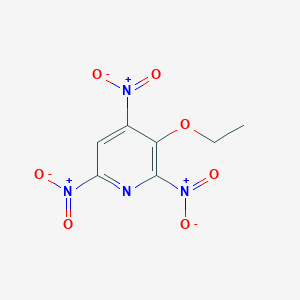
3-Ethoxy-2,4,6-trinitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative known for its energetic properties This compound is part of a broader class of nitropyridines, which are characterized by the presence of nitro groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,6-trinitropyridine typically involves the nitration of ethoxy-substituted pyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the trinitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-2,4,6-trinitropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2,4,6-trinitropyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitro-substituted pyridines and related compounds.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its potential biological activity and as a model compound in toxicological studies.
Industry: Utilized in the production of specialized chemicals and materials with specific energetic properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2,4,6-trinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during the decomposition of the nitro groups, which can be harnessed in various applications.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitropyridine: Similar in structure but lacks the ethoxy group.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro-substituted aromatic structure.
3-Nitropyridine: A simpler nitro-substituted pyridine with fewer nitro groups.
Uniqueness: 3-Ethoxy-2,4,6-trinitropyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other nitro-substituted pyridines and provides specific advantages in certain applications, such as enhanced solubility and modified energetic properties.
Eigenschaften
CAS-Nummer |
920502-94-9 |
|---|---|
Molekularformel |
C7H6N4O7 |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
3-ethoxy-2,4,6-trinitropyridine |
InChI |
InChI=1S/C7H6N4O7/c1-2-18-6-4(9(12)13)3-5(10(14)15)8-7(6)11(16)17/h3H,2H2,1H3 |
InChI-Schlüssel |
BENWOIYHDBWFME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
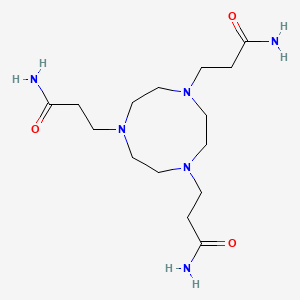
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)

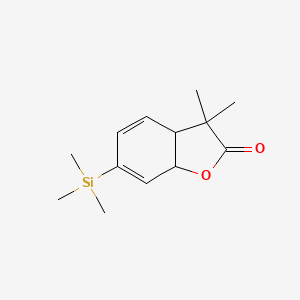


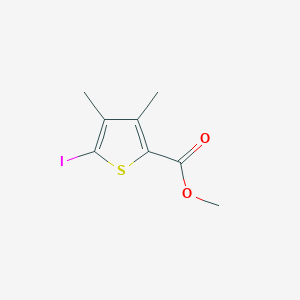


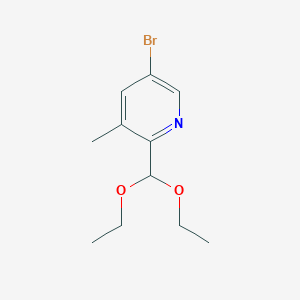
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
